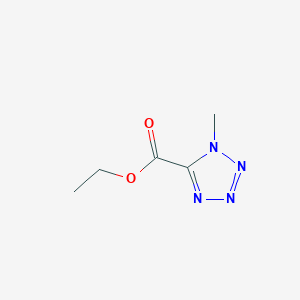

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester, also known as METE, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in various fields, including medical, environmental, and industrial research. Tetrazoles are synthetic organic heterocyclic compounds comprising of high nitrogen content among stable heterocycles .

Synthesis Analysis

Tetrazoles, chiefly 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . The synthesis of tetrazole derivatives can be approached in eco-friendly approaches such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

Tetrazoles are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom . They have a high nitrogen content amongst the stable heterocycles . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole shows melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Applications De Recherche Scientifique

Medicinal Chemistry Bio-isosteric Replacement

Tetrazoles, particularly 5-substituted 1H-tetrazoles, are utilized as bio-isosteric replacements for carboxylic acids in medicinal chemistry. This substitution can be found in various clinical drugs, such as losartan, cefazolin, and alfentanil, which contain the tetrazole moiety .

Material Science Advanced Synthesis Techniques

In material science, tetrazoles are used in advanced synthesis techniques. For example, a facile method to synthesize metal complexes with di-anionic tetrazole-5-carboxylate ligands involves an in situ hydrolysis of 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt .

Organic Synthesis Organocatalysis

Tetrazoles are synthesized through organocatalysis. An example is the formation of tetrazoles by cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating .

Chemical Biology Ligand-Receptor Interactions

In chemical biology, tetrazoles are studied for their size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions. These properties are crucial for understanding both ligand (drug) and receptor (target site) interactions .

Pharmaceutical Development Drug Derivatives

New types of tetrazole derivatives containing the carboxyl group have been prepared for pharmaceutical development. These derivatives are synthesized by condensing tetrazole with diethyl oxalate in refluxing ethanol solutions .

Mécanisme D'action

Target of Action

Tetrazoles in general are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Pharmacokinetics

The long half-life seen with a number of orally administered tetrazole acid-containing compounds has been attributed to enterohepatic recirculation mechanisms . This suggests that the compound may have similar ADME properties and bioavailability.

Action Environment

Tetrazoles are stable over a wide ph range and are also stable to various oxidizing and reducing agents . This suggests that the compound may exhibit similar stability under various environmental conditions.

Orientations Futures

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . This suggests that there is ongoing interest in the development and application of tetrazole derivatives, including 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester.

Propriétés

IUPAC Name |

ethyl 1-methyltetrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPPMYKMIXZZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550526 |

Source

|

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester | |

CAS RN |

91616-41-0 |

Source

|

| Record name | Ethyl 1-methyl-1H-tetrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)